molecular formula C42H28N6 B1590334 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine CAS No. 71410-72-5

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine

Cat. No.: B1590334
CAS No.: 71410-72-5
M. Wt: 616.7 g/mol
InChI Key: JFZMPMUVAUHIST-UHFFFAOYSA-N
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Description

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its two phenyl groups and two pyridyl groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to coordinate with metals.

    Photodynamic Therapy: It is explored for use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.

Biology:

    Biomimetic Studies: The compound is used in studies that mimic the behavior of natural porphyrins in biological systems.

Medicine:

    Drug Delivery: It is investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

    Material Science: The compound is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The enhanced photocatalytic activity of the GO-Co-DPyP nanohybrid is due to the improved light absorption and photo-induced electron transfer. The electron transfer mechanism for hydrogen evolution was clarified with the results of fluorescence spectra and photoelectronic spectra .

Future Directions

The study of DPyP in the context of photocatalytic hydrogen evolution provides some theoretical and experimental basis for the assembly and photocatalytic performance of GO-based composites by interfacial modification . This suggests potential future directions in the development of efficient photocatalysts for hydrogen production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine typically involves the condensation of pyrrole with benzaldehyde and 4-pyridinecarboxaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid at elevated temperatures. The resulting porphyrin is then purified through column chromatography or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized porphyrin derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Oxidized porphyrin derivatives.

    Reduction: Reduced porphyrin species.

    Substitution: Functionalized porphyrin derivatives with various substituents.

Comparison with Similar Compounds

    Tetraphenylporphyrin: Similar in structure but lacks the pyridyl groups.

    Tetrapyridylporphyrin: Contains four pyridyl groups but lacks phenyl groups.

    Hematoporphyrin: A naturally occurring porphyrin with different substituents.

Uniqueness: 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine is unique due to its combination of phenyl and pyridyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile for various applications in catalysis, photodynamic therapy, and material science.

Properties

IUPAC Name

10,20-diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,47H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZMPMUVAUHIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C9=CC=NC=C9)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514255
Record name 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71410-72-5
Record name 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine
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5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine
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5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine
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